2-methyl-3,4-dihydro-2H-1,4-benzothiazine
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCUJZRZIIVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525512 | |
| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-00-2 | |
| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields the desired benzothiazine derivative through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzothiazine derivatives, including 2-methyl-3,4-dihydro-2H-1,4-benzothiazine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics . For instance, derivatives have shown effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections .
Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for its analgesic and anti-inflammatory effects. Studies suggest that benzothiazine derivatives can alleviate pain and reduce inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes . This makes them valuable in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Research has highlighted the anticancer properties of benzothiazine derivatives. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . Their ability to target specific molecular pathways involved in cancer progression presents a promising avenue for cancer therapy.
Pharmaceutical Applications
Drug Design and Development
The structural versatility of this compound allows it to serve as a scaffold for designing new drugs. Its derivatives can be modified to enhance bioactivity and selectivity for specific biological targets . For example, novel derivatives have been synthesized to improve efficacy against multidrug-resistant bacterial strains .
Biopharmaceuticals
In the realm of biopharmaceuticals, this compound is utilized in the development of therapeutic agents that can modulate biological processes. Its role as a K_ATP channel opener has been explored for potential cardiovascular applications, which could lead to new treatments for heart diseases .
Biochemical Research
Cell Culture and Transfection
this compound is employed in cell culture systems as a biochemical agent. It aids in transfection processes essential for gene therapy research and the study of gene expression regulation . Its efficacy in these applications underscores its importance in molecular biology.
Analytical Chemistry
The compound is also used in analytical chemistry as a standard reference material for various assays. Its chemical properties facilitate the development of methods for detecting and quantifying related compounds in biological samples .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Olayinka Oyewale et al., 2012 | Demonstrated significant antibacterial activity against multiple strains. |
| Analgesic | Research on benzothiazine derivatives | Showed effective pain relief comparable to established analgesics. |
| Anticancer | Various studies on cell lines | Induced apoptosis in cancer cells; potential as an anticancer agent. |
| Drug Design | Synthesis of novel derivatives | Enhanced efficacy against resistant bacteria; promising drug candidates identified. |
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its anti-inflammatory and analgesic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antifungal and antimicrobial activities.
Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Used in the development of pharmaceuticals.
Uniqueness
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific structural features and the presence of a methyl group at the 2-position, which influences its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications.
Biological Activity
2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in dimethylformamide (DMF) under reflux conditions. This method allows for the efficient formation of the benzothiazine core structure.
Biological Properties
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Antiviral and Antifungal Activities
In addition to its antibacterial effects, this compound demonstrates antiviral and antifungal activities. These properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within pathogens.
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory and analgesic properties. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases and pain management.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Its ability to modulate cellular signaling pathways involved in cancer progression positions it as a promising candidate for further investigation in oncology.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate growth and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,2,4-Benzothiadiazine | Diuretic, antihypertensive | Contains a diazine ring |
| 3,4-Dihydro-2H-benzothiadiazine | Antifungal, antimicrobial | Similar structure but different substituents |
| Methyl 2-methyl-4-hydroxybenzothiazine | Antioxidant | Hydroxyl group enhances reactivity |
This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain compared to control groups. The mechanism was linked to decreased COX enzyme activity.
- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in human breast cancer cells by activating caspase pathways while reducing cell viability at higher concentrations .
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-3,4-dihydro-2H-1,4-benzothiazine, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves cyclization reactions. A widely used method is the reaction of 2-aminobenzenethiol derivatives with α-bromoketones or phenacyl bromide under reflux in polar aprotic solvents (e.g., DMF or ethanol). For example, phenacyl bromide reacts with the sodium salt of N-substituted 2-aminobenzenethiols to form the benzothiazine core, with yields ranging from 50% to 85% depending on substituents and solvent choice . Optimizing stoichiometry (1:1 molar ratio) and temperature (80–100°C) minimizes side products like disulfide formation.
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
Key techniques include:
- NMR Spectroscopy : NMR analysis of coupling constants (e.g., for diastereotopic protons in the thiazine ring) and NMR shifts (e.g., 160–170 ppm for carbonyl groups in keto-substituted derivatives) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ≈ 1.75 Å) and dihedral angles to confirm the boat conformation of the thiazine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] at m/z 166.06 for the parent compound) .
Q. What biological screening assays are appropriate for evaluating this compound derivatives?
Common assays include:
- In vitro enzyme inhibition : Test against targets like dipeptidyl peptidase-IV (DPP-IV) or cysteine proteases using fluorogenic substrates (e.g., IC determination via kinetic assays) .
- Antidepressant activity : Forced swim test (FST) and tail suspension test (TST) in rodent models, with comparisons to reference drugs like imipramine .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound derivatives be addressed?
Low yields often arise from competing side reactions (e.g., oxidation of thiols to disulfides). Strategies include:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation during cyclization .
- Catalytic additives : Introduce Cu(I) or Fe(III) catalysts to accelerate ring closure (e.g., CuI improves yields by 15–20% in intramolecular C–S bond formation) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances regioselectivity .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
Discrepancies may arise from dynamic processes in solution (e.g., ring puckering). A combined approach is recommended:
- VT-NMR (Variable Temperature NMR) : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
- DFT Calculations : Compare experimental X-ray geometries with computed structures (e.g., using B3LYP/6-31G* basis sets) to validate tautomeric forms .
- Cross-validation with analogs : Compare spectral trends across substituted derivatives (e.g., electron-withdrawing groups stabilize specific conformers) .
Q. What experimental designs are optimal for studying the mechanism of action of this compound-based enzyme inhibitors?
Employ a tiered approach:
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., interactions with DPP-IV S1/S2 pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven inhibition .
Data Contradictions and Resolution
-
Contradiction : Some studies report antidepressant activity for keto-substituted derivatives , while others emphasize cytotoxicity .
Resolution : Bioactivity is substituent-dependent. Methyl groups at C2 enhance blood-brain barrier penetration, whereas nitro groups increase cytotoxicity. Structure-activity relationship (SAR) studies with >20 analogs are critical . -
Contradiction : Conflicting melting points (e.g., 139–140°C vs. 145°C) for similar derivatives .
Resolution : Polymorphism or residual solvent (e.g., DMF) may alter melting points. Recrystallize from ethanol/water mixtures and characterize via DSC .
Key Research Findings
| Property/Activity | Data Summary | Reference |
|---|---|---|
| Synthetic Yield (baseline) | 50–85% (phenacyl bromide route) | |
| DPP-IV Inhibition (IC) | 0.8–2.3 µM (for nitro-substituted analogs) | |
| Antidepressant Activity (FST) | 40–60% immobility reduction vs. control | |
| Cytotoxicity (HEK-293) | CC > 100 µM for methyl derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
